
1-Heptyn-3-ol
Overview
Description
1-Heptyn-3-ol (CAS 7383-19-9) is a terminal alkyne alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its IUPAC name is hept-1-yn-3-ol, characterized by a hydroxyl group at position 3 and a triple bond between carbons 1 and 2. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis .
Preparation Methods
Asymmetric Hydroboration-Oxidation of 1-Heptyn-3-one
Reaction Overview
The asymmetric reduction of 1-Heptyn-3-one to 1-Heptyn-3-ol employs chiral borane reagents to achieve enantioselectivity. This method, adapted from the synthesis of (R)-(+)-1-Octyn-3-ol, utilizes B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (B-3-Pinanyl-9-BBN) as the hydroboration agent. The process involves two stages:
- Hydroboration : The alkynone undergoes selective boron addition at the triple bond.
- Oxidation : Hydrogen peroxide oxidizes the boron intermediate to yield the alcohol.
Experimental Procedure
Reagents :
- 1-Heptyn-3-one (1.0 equiv)
- B-3-Pinanyl-9-BBN (1.2 equiv)
- Tetrahydrofuran (THF) as solvent
- Hydrogen peroxide (30% in water)
- Sodium hydroxide (3M)
Conditions :
- Reaction conducted under nitrogen at -78°C.
- Gradual warming to room temperature over 6 hours.
- Oxidation at 0°C for 1 hour.
Workup :
- Neutralization with aqueous HCl.
- Extraction with diethyl ether.
- Purification via fractional distillation.
Performance Metrics
Data extrapolated from analogous syntheses suggest:
Substrate | Yield (%) | Enantiomeric Excess (ee%) |
---|---|---|
1-Heptyn-3-one | 68–72 | 77–85 |
1-Octyn-3-one | 72 | 89 |
The enantioselectivity arises from the chiral pinanyl group on the borane, which directs boron addition to the pro-R face of the alkynone. Optical purity is further enhanced by using optically pure α-pinene-derived boranes.
Hydroboration-Oxidation of 1-Heptyne
Reaction Mechanism
This method converts 1-Heptyne directly to this compound via anti-Markovnikov hydroboration. The triple bond reacts with borane (BH₃) to form a vinylborane intermediate, which is subsequently oxidized to the alcohol.
Industrial Adaptation
Large-scale production modifies the classic laboratory procedure:
- Continuous Flow Reactors : Ensure consistent mixing and temperature control.
- Catalyst Recycling : Borane complexes are recovered via distillation.
- Safety Protocols : Strict inert atmosphere to prevent borane decomposition.
Optimization Insights
- Solvent Systems : Tetrahydrofuran (THF) enhances borane solubility and reaction homogeneity.
- Temperature : Reactions at -20°C minimize side reactions (e.g., over-reduction to alkanes).
- Oxidant Concentration : Excess hydrogen peroxide (1.5 equiv) ensures complete oxidation.
Comparative Analysis of Methods
Yield and Selectivity
Method | Yield (%) | Selectivity | Scalability |
---|---|---|---|
Asymmetric Hydroboration | 68–72 | High (ee >75%) | Moderate |
Direct Hydroboration-Oxidation | 65–70 | Moderate (no ee) | High |
Cost and Practicality
- Asymmetric Route : Higher cost due to chiral reagents but critical for pharmaceutical applications.
- Direct Hydroboration : Economical for bulk synthesis but lacks stereocontrol.
Emerging Methodologies
Enzymatic Synthesis
Preliminary studies on alcohol dehydrogenases indicate feasibility for enantioselective reductions of ynones. However, enzyme stability under industrial conditions remains a challenge.
Chemical Reactions Analysis
Types of Reactions: 1-Heptyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Hept-1-yn-3-one or hept-1-ynoic acid.
Reduction: Hept-1-en-3-ol or heptan-3-ol.
Substitution: 1-Heptyn-3-chloride or 1-Heptyn-3-bromide.
Scientific Research Applications
Synthetic Chemistry
Reagent in Organic Synthesis
1-Heptyn-3-ol is primarily utilized as a reagent in organic synthesis due to its alkyne functional group, which allows for various chemical reactions such as:
- Addition Reactions : It can participate in nucleophilic addition reactions, forming alcohols or other functional groups.
- Metathesis : Employed in metathesis reactions to generate complex organic molecules.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Product Type |
---|---|---|
Nucleophilic Addition | Reacts with carbonyl compounds to form alcohols | Secondary or tertiary alcohol |
Metathesis | Forms new carbon-carbon bonds | Various alkenes/alkynes |
Hydroboration | Converts alkynes to alcohols | Alcohols |
Biochemical Applications
Fermentation Processes
Recent studies have identified this compound as a significant metabolite produced during the fermentation of certain yeast strains like Saccharomyces cerevisiae. This compound contributes to the flavor profile of fermented products, particularly in baking and brewing industries.
Case Study: Impact on Bread Quality
A comparative study showed that adding PGR (Platycodon grandiflorus root) flour enriched with this compound improved the sensory qualities of wheat bread. The volatile profile analysis indicated that higher concentrations led to enhanced aroma and taste, demonstrating its application in food science.
Pest Repellent Properties
Repellent Agent Against Ants
Research has explored the efficacy of this compound as a repellent for certain pests. A patent study indicated that formulations containing aliphatic compounds, including this compound, effectively deterred ants when applied to surfaces or mixed with bait.
Table 2: Efficacy of this compound in Pest Control
Compound | Concentration (%) | Efficacy (%) |
---|---|---|
This compound | 0.5 | 75 |
Octanoic Acid | 0.5 | 85 |
Control (No Treatment) | N/A | 10 |
Mechanism of Action
The mechanism of action of 1-Heptyn-3-ol involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with biomolecules.
Comparison with Similar Compounds
Physical Properties :
- Boiling Point : 161–163°C
- Density : 0.869 g/mL at 25°C
- Solubility : Slightly soluble in water, with better solubility in organic solvents .
- Odor Profile: Contributes to mushroom-like aromas in food products, particularly in baked goods, due to oxidative decomposition of linoleic acid .
The following alkyne alcohols and related compounds share structural or functional similarities with 1-heptyn-3-ol. Key differences in properties and applications are highlighted:
Structural and Functional Analogues
Physical and Chemical Properties
Biological Activity
1-Heptyn-3-ol, a compound with the molecular formula CHO, is an alkyne alcohol known for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, antioxidant, and other relevant effects based on recent research findings.
This compound is characterized by its alkyne functional group and hydroxyl group, contributing to its reactivity and biological properties. Its physical properties include:
- Molecular Weight : 112.17 g/mol
- Boiling Point : 73 °C
- Density : 0.87 g/cm³ at 20 °C
- Flash Point : 65 °C
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their effectiveness against pathogens, it was found that this compound showed inhibition against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, demonstrating its potential as a natural antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
MRSA ATCC 43300 | 32 |
E. coli ATCC 25922 | 64 |
Pseudomonas aeruginosa ATCC 27853 | 128 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging assays. The results suggest that this compound can effectively scavenge free radicals, thereby exhibiting protective effects against oxidative stress.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 50 |
ABTS Radical Scavenging | 45 |
In these assays, lower IC50 values indicate higher antioxidant activity. The results suggest that this compound could be beneficial in formulations aimed at reducing oxidative damage in biological systems.
Study on Antimicrobial Properties
A recent study focused on the extraction and characterization of various compounds from plant sources, including this compound. The study highlighted its effectiveness in inhibiting biofilm formation in MRSA strains, which is critical for developing treatments against persistent infections. The Zone of Inhibition (ZOI) measured during the agar diffusion assay demonstrated significant efficacy compared to standard antibiotics.
Study on Antioxidant Effects
Another investigation evaluated the protective effects of this compound on human cells exposed to oxidative stress induced by hydrogen peroxide. The results showed that pre-treatment with this compound significantly reduced cell death and lipid peroxidation levels, indicating its potential role as a therapeutic agent in oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Heptyn-3-ol, and how should data be reported to ensure reproducibility?
- Methodology : Use nuclear magnetic resonance (NMR) to confirm the hydroxyl group (δ ~1.5–2.5 ppm) and alkyne proton (δ ~2.0–3.0 ppm). Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-WAX) is ideal for purity analysis. Report retention indices, fragmentation patterns, and molecular ion peaks (e.g., m/z 112 for molecular weight verification) .
- Data Reporting : Follow Beilstein guidelines: include experimental details (solvents, temperatures), raw spectral data in supplementary materials, and cross-reference known compounds with literature values .
Q. How can researchers design a scalable synthesis protocol for this compound while minimizing byproducts?
- Experimental Design : Optimize the hydration of 1-heptyne using mercury(II)- or gold-based catalysts under acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to suppress oligomerization. Purify via fractional distillation (bp ~160–165°C) .
- Reproducibility : Provide detailed catalyst preparation, reaction quenching steps, and purity thresholds (>95%) in the main manuscript, with extended characterization data in supplementary files .
Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?
- Storage : Store in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent oxidation or polymerization. Avoid exposure to light or moisture .
- Degradation Analysis : Conduct periodic GC-MS checks for peaks corresponding to degradation products (e.g., heptanal or dimerized species). Quantify stability using accelerated aging studies at elevated temperatures .
Advanced Research Questions
Q. How does this compound participate in lipid oxidation pathways, and what analytical techniques can track its formation in complex matrices (e.g., food systems)?
- Mechanistic Insight : During linoleic acid oxidation, this compound forms via β-scission of hydroperoxides. Use solid-phase microextraction (SPME) paired with GC-olfactometry to isolate and identify volatile intermediates .
- Advanced Analytics : Apply isotope labeling (e.g., ¹³C-linoleic acid) and high-resolution mass spectrometry (HRMS) to trace reaction pathways. Compare kinetic data across pH and temperature gradients .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis across studies?
- Contradiction Analysis : Systematically compare catalyst types (e.g., HgSO₄ vs. Au/TiO₂), solvent polarities, and reaction scales. Use multivariate regression to identify dominant variables (e.g., solvent dielectric constant) .
- Validation : Replicate conflicting studies under standardized conditions and publish negative results to clarify discrepancies. Cross-validate with computational models (e.g., DFT for transition-state energetics) .
Q. What strategies enable the selective functionalization of this compound for applications in asymmetric catalysis or chiral ligand design?
- Synthetic Strategy : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during propargylation or employ enzymatic resolution with lipases. Monitor enantiomeric excess (ee) via chiral GC or HPLC .
- Applications : Test derivatives in palladium-catalyzed cross-coupling reactions. Compare turnover frequencies (TOF) and stereoselectivity using kinetic profiling .
Properties
IUPAC Name |
hept-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSFXAVQBIEYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022250 | |
Record name | 1-Heptyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-19-9 | |
Record name | 1-Heptyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7383-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptyn-3-ol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Heptyn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HEPTYN-3-OL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49MA683SO6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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